molecular formula C19H21NO3 B1327235 4'-Methoxy-2-morpholinomethyl benzophenone CAS No. 898750-02-2

4'-Methoxy-2-morpholinomethyl benzophenone

Cat. No. B1327235
CAS RN: 898750-02-2
M. Wt: 311.4 g/mol
InChI Key: PMUMBIVNXOXBEN-UHFFFAOYSA-N
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Description

4’-Methoxy-2-morpholinomethyl benzophenone, also known as MMPB, is a benzophenone derivative . It has a linear formula of C19H21NO3 and a molecular weight of 311.38 g/mol .


Molecular Structure Analysis

The InChI code for 4’-Methoxy-2-morpholinomethyl benzophenone is 1S/C19H21NO3/c1-22-18-5-3-2-4-17(18)19(21)16-8-6-15(7-9-16)14-20-10-12-23-13-11-20/h2-9H,10-14H2,1H3 . This code provides a detailed representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of 4’-Methoxy-2-morpholinomethyl benzophenone include a molecular weight of 311.38 g/mol and a linear formula of C19H21NO3 . More specific properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Photopolymerization Catalyst

4’-Methoxy-2-morpholinomethyl benzophenone: is utilized as a photopolymerization catalyst . This application is crucial in the development of photoresists and coatings, where the compound acts to initiate polymerization upon exposure to light. This process is fundamental in the manufacturing of intricate microstructures in electronics and for creating patterns on surfaces.

Plant Growth Regulation

This compound and its analogs have been observed to exhibit diverse plant growth-regulating actions . These include the inhibition of shoot and root growth, induction of chlorosis, and disturbances in phototropism or geotropism. Such effects make it a valuable tool for studying plant physiology and potentially for agricultural applications where growth modulation is required.

Analytical Reagent for Metal Ions

In analytical chemistry, 4’-Methoxy-2-morpholinomethyl benzophenone can be used as a reagent for the gravimetric determination of metal ions such as copper (II) . This application is important for environmental monitoring and industrial processes where precise quantification of metal ions is necessary.

Synthesis of Polymeric Ligands

The compound is used in the synthesis of polymeric ligands, such as poly[(2-hydroxy-4-methoxybenzophenone)propylene] (HMBP-PD) . These ligands are then utilized to create metal/ligand polychelates, which are metal-polymer complexes with various potential applications, including catalysis and materials science.

properties

IUPAC Name

(4-methoxyphenyl)-[2-(morpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3/c1-22-17-8-6-15(7-9-17)19(21)18-5-3-2-4-16(18)14-20-10-12-23-13-11-20/h2-9H,10-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMUMBIVNXOXBEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CC=CC=C2CN3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30643525
Record name (4-Methoxyphenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30643525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Methoxy-2-morpholinomethyl benzophenone

CAS RN

898750-02-2
Record name (4-Methoxyphenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30643525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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